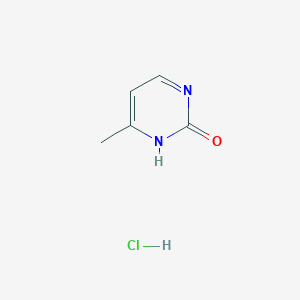

2-Hydroxy-4-methylpyrimidine hydrochloride

Description

The exact mass of the compound 4-Methylpyrimidin-2-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1588. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRYQDWXFZBBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968199 | |

| Record name | 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-51-6 | |

| Record name | 2(1H)-Pyrimidinone, 6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5348-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5348-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrimidin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS 5348-51-6 physical and chemical properties

An In-depth Technical Guide to 5-Ethynyl-2'-deoxyuridine (EdU)

A Note on CAS Number: The CAS number provided in the topic (5348-51-6) corresponds to 2-Hydroxy-4-methylpyrimidine hydrochloride. However, the detailed request for a technical guide on experimental protocols, particularly for cell-based assays and signaling pathways, strongly indicates an interest in 5-Ethynyl-2'-deoxyuridine (EdU), a widely used compound in cell proliferation studies. The correct CAS number for EdU is 61135-33-9 . This guide will focus on EdU to meet the core requirements of the request.

Introduction

5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis.[1][2] This property makes it a powerful tool for assessing cell proliferation, a fundamental process in biological research.[3] Unlike the traditional BrdU (bromodeoxyuridine) method, which requires harsh DNA denaturation for antibody detection, EdU is detected via a bio-orthogonal "click" chemistry reaction.[2][4] This gentle and highly efficient method preserves cellular morphology and allows for multiplexing with other fluorescent probes, making it an invaluable technique for researchers in cell biology, oncology, and developmental biology.[5]

Physical and Chemical Properties

The physical and chemical properties of 5-Ethynyl-2'-deoxyuridine (EdU) are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 61135-33-9 | [1][6] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [1][6] |

| Molecular Weight | 252.22 g/mol | [1][6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 199 - 206 °C | [8] |

| Solubility | Soluble in DMSO, water, and alcohol | [7] |

| Purity | ≥95% | [1] |

| Storage Temperature | -20°C |

Mechanism of Action and Detection

EdU, being an analog of thymidine, is readily incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.[3][4] The key to its detection lies in the terminal alkyne group, which is not present in natural nucleosides.[4] This alkyne group serves as a chemical handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[2][4] In this reaction, a fluorescently labeled azide is covalently linked to the alkyne group of the incorporated EdU, allowing for the visualization of cells that have undergone DNA replication.[9]

Experimental Protocols

The following is a generalized protocol for an in vitro EdU cell proliferation assay using fluorescence microscopy. Optimization of parameters such as EdU concentration and incubation time may be necessary for specific cell types and experimental conditions.[3][10]

Materials

-

5-Ethynyl-2'-deoxyuridine (EdU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail components:

-

Fluorescent azide

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure

-

Cell Labeling with EdU:

-

Plate cells to the desired density and allow them to adhere overnight.[3]

-

Prepare a working solution of EdU in cell culture medium (a final concentration of 10 µM is a common starting point).[3]

-

Remove the old medium and add the EdU-containing medium to the cells.

-

Incubate the cells for a period that allows for the detection of DNA synthesis (e.g., 1-2 hours, but can range from minutes to 24 hours depending on the cell cycle length).[3][11]

-

-

Cell Fixation and Permeabilization:

-

After incubation, remove the EdU-containing medium and wash the cells twice with PBS.[3]

-

Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.[10]

-

Remove the fixative and wash the cells twice with PBS.

-

Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.[10]

-

Wash the cells twice with PBS.

-

-

EdU Detection (Click Reaction):

-

Prepare the click reaction cocktail according to the manufacturer's instructions. The components should be added in the specified order, typically with the reducing agent added last.[12]

-

Remove the final PBS wash and add the click reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.[10][12]

-

Remove the reaction cocktail and wash the cells with PBS.

-

-

Nuclear Counterstaining and Imaging:

-

Stain the cell nuclei with a suitable counterstain like DAPI or Hoechst 33342.[13]

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Signaling Pathways and Experimental Workflows

Cell Cycle Signaling Pathway

EdU is incorporated during the S-phase of the cell cycle, which is a tightly regulated process controlled by a complex network of signaling pathways. The transition from G1 to S phase is a critical checkpoint, primarily governed by the activity of cyclin-dependent kinases (CDKs).[14][15] The following diagram illustrates a simplified overview of the cell cycle control system, highlighting the key players that regulate entry into the S-phase where EdU labeling occurs.

Experimental Workflow for EdU Cell Proliferation Assay

The following diagram outlines the logical flow of an in vitro EdU cell proliferation assay, from cell preparation to final analysis.

Conclusion

5-Ethynyl-2'-deoxyuridine (EdU) has become an essential tool for the study of cell proliferation due to its high sensitivity, specificity, and the mild conditions required for its detection. The click chemistry-based approach offers significant advantages over traditional methods, enabling more detailed and accurate analyses of DNA synthesis in a wide range of biological systems. This guide provides a comprehensive overview of the physical and chemical properties of EdU, detailed experimental protocols, and the cellular context in which it functions, serving as a valuable resource for researchers in the life sciences.

References

- 1. scbt.com [scbt.com]

- 2. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 5-Ethynyl-2'-deoxyuridine | C11H12N2O5 | CID 472172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Ethynyl-2'-deoxyuridine (5-EdU) [baseclick.eu]

- 8. echemi.com [echemi.com]

- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. interchim.fr [interchim.fr]

- 12. vectorlabs.com [vectorlabs.com]

- 13. 5-ethynyl-2-deoxyuridine (EdU) proliferation assay [bio-protocol.org]

- 14. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Signaling Pathway - Creative Biogene [creative-biogene.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylpyrimidine hydrochloride

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Hydroxy-4-methylpyrimidine hydrochloride, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, reaction mechanisms, and quantitative data presented in a clear and structured format.

Synthesis Pathway

The most direct and established method for synthesizing the 2-hydroxy-4-methylpyrimidine core is through the cyclocondensation reaction of a β-dicarbonyl compound with urea. In this specific synthesis, ethyl acetoacetate serves as the β-dicarbonyl component, which reacts with urea in the presence of a base, followed by acidification to yield the hydrochloride salt of the target compound. This approach is analogous to well-documented syntheses of similar pyrimidine derivatives.

A closely related and historically significant method is the Biginelli reaction, a one-pot, three-component synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[3][4][5] While the synthesis of 2-Hydroxy-4-methylpyrimidine does not involve an aldehyde component, the fundamental mechanism of cyclocondensation shares similarities.

The overall synthesis can be depicted as a two-step process: the base-catalyzed cyclocondensation to form the pyrimidine ring, followed by the formation of the hydrochloride salt.

Proposed Reaction Mechanism

The reaction proceeds through a base-catalyzed condensation mechanism. The key steps are as follows:

-

Enolate Formation : Sodium methoxide, a strong base, deprotonates the α-carbon of ethyl acetoacetate, forming a reactive enolate.

-

Nucleophilic Attack by Urea : The enolate of ethyl acetoacetate then attacks one of the carbonyl carbons of urea. This step is followed by an intramolecular cyclization.

-

Condensation and Ring Closure : The intermediate undergoes dehydration and cyclization to form the stable pyrimidine ring.

-

Protonation : Finally, the addition of hydrochloric acid protonates the pyrimidine nitrogen and forms the hydrochloride salt.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.[6][7]

Materials and Reagents

-

Urea

-

Ethyl acetoacetate

-

Sodium methoxide

-

Methanol

-

Concentrated Hydrochloric Acid

-

Activated Carbon

-

Glacial Acetic Acid

Step-by-Step Procedure

Step 1: Cyclocondensation

-

In a round-bottom flask equipped with a reflux condenser, dissolve urea (1 mole equivalent) and ethyl acetoacetate (1 mole equivalent) in methanol.

-

To this solution, add sodium methoxide (1.2 mole equivalents).

-

Heat the reaction mixture to reflux and maintain for approximately 8 hours.

-

After reflux, evaporate the mixture to dryness, preferably under reduced pressure.

-

Dissolve the resulting residue in hot water.

-

Treat the aqueous solution with activated carbon to decolorize, and then filter.

-

Carefully add glacial acetic acid to the hot filtrate to precipitate the 2-hydroxy-4-methylpyrimidine.

-

Cool the mixture and collect the precipitate by filtration.

Step 2: Formation of Hydrochloride Salt

-

Suspend the crude 2-hydroxy-4-methylpyrimidine in a suitable solvent like isopropanol.

-

Add a solution of hydrogen chloride in the same solvent.

-

Stir the mixture, during which the hydrochloride salt will precipitate.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

| Product | Reactants | Catalyst/Base | Yield (%) | Reference |

| 2-Thio-6-methyluracil | Thiourea, Ethyl acetoacetate | Sodium methoxide | 90-93% (crude) | [6] |

| 2-Hydroxy-4,6-dimethylpyrimidine HCl | Urea, Acetylacetone | Hydrogen chloride | 80-90% | [7] |

| Dihydropyrimidinone | Benzaldehyde, Urea, Ethyl acetoacetate | Hydrochloric acid | 58% | [8] |

| Dihydropyrimidinone | Acetaldehyde, Urea, Ethyl acetoacetate | Sulfuric acid | 81.7% | [9] |

Conclusion

The synthesis of this compound is a robust process achievable through the well-established method of cyclocondensation. By reacting urea and ethyl acetoacetate under basic conditions, followed by acidification, the desired product can be obtained in good yields, as suggested by analogous reactions. The provided protocol and data serve as a valuable resource for researchers and professionals engaged in the synthesis of pyrimidine derivatives for various applications in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Maxmedchem [maxmedchem.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 9. jmchemsci.com [jmchemsci.com]

Spectroscopic Profile of 2-Hydroxy-4-methylpyrimidine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-methylpyrimidine hydrochloride (CAS No: 5348-51-6), a key intermediate in organic and pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic analysis and the methodologies used for data acquisition.

Compound Overview

This compound is a heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules, including antiviral and antitumor agents.[1] Its molecular formula is C₅H₇ClN₂O, with a molecular weight of 146.57 g/mol . A thorough characterization using modern spectroscopic techniques is crucial for confirming its structure and purity.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was performed in deuterated dimethyl sulfoxide (DMSO-d₆). The data confirms the presence of the key functional groups and the overall structure of the molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Description | Assignment |

| 8.615 | Singlet-like | Pyrimidine ring proton (H-6) |

| 6.826 | Singlet-like | Pyrimidine ring proton (H-5) |

| 2.579 | Singlet | Methyl group protons (-CH₃) |

Infrared (IR) Spectroscopy

The FTIR spectrum provides critical information about the vibrational modes of the molecule's functional groups.

Table 2: FTIR Absorption Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3038, 3010 | - | C-H stretching (pyrimidine ring) |

| 1581, 1556 | - | C-C stretching |

| 1523 | Medium Strong | Ring stretching |

| 1426 | Strong | Ring stretching |

| 1403 | Strong | CH₃ asymmetric deformation |

| 1377 | Medium Strong | CH₃ symmetric deformation |

| 1250 | - | C-O-H stretching |

| 1190 | - | C-CH₃ stretching |

| 925 | - | C-C-C trigonal bending |

| 919 | - | C-C in-plane bending |

| 611 | - | C-C out-of-plane bending |

| 588 | Strong | C-OH in-plane bending |

| 530 | Strong | β(C-CH₃) |

| 512 | Strong | γ(C-N) |

| 432 | Medium Strong | (O-H) torsion / (H-Cl) wagging |

Mass Spectrometry (MS)

Mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The results are consistent with the molecular weight of the free base (non-hydrochloride form).

Table 3: Mass Spectrometry Data [3]

| m/z | Description |

| 110 | Molecular Ion (M⁺) peak, corresponding to C₅H₆N₂O |

| 82 | Major Fragment |

| 95 | Major Fragment |

Experimental Protocols

The following protocols outline the methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

A sample of this compound (0.038 g) was dissolved in DMSO-d₆ (0.5 mL).[2] The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm). The ¹³C NMR spectrum was also recorded in DMSO-d₆, with referencing to the solvent peak at δ 39.52 ppm.

IR Spectroscopy Protocol

The FTIR absorption spectrum was recorded on a Perkin Elmer spectrophotometer over the range of 4000-400 cm⁻¹.[1] The sample was prepared using the Nujol mull technique, where the solid compound is ground with Nujol (a mineral oil) to form a paste, which is then pressed between salt plates for analysis.

Mass Spectrometry Protocol

Mass spectral data were acquired using a GC-MS instrument. The sample was introduced into the gas chromatograph, where it was vaporized and separated. The separated components then entered the mass spectrometer. Ionization was achieved by electron impact (EI) at 75 eV.[2] The resulting ions were separated by their mass-to-charge ratio (m/z) to produce the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic characterization of a heterocyclic compound like this compound is outlined below. This process ensures a systematic and comprehensive structural elucidation.

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

This guide provides a foundational set of spectroscopic data for this compound, which is essential for its use in research and development. The detailed protocols and data tables serve as a valuable resource for scientists requiring verified structural information.

References

A Technical Guide to the Synthesis of Key Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of crucial intermediates for three blockbuster drugs: Atorvastatin, Sildenafil, and Oseltamivir. The document details synthetic pathways, experimental protocols, and quantitative data to facilitate research and development in medicinal chemistry and drug manufacturing.

Key Intermediate for Atorvastatin: The Chiral Side Chain

Atorvastatin, a leading drug for treating hypercholesterolemia, features a complex chiral side chain that is critical for its therapeutic activity. A key intermediate in the synthesis of this side chain is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The synthesis of this intermediate is a focal point of many research efforts, with both chemical and chemoenzymatic routes being explored to achieve high stereoselectivity and yield.

Synthetic Pathways and Methodologies

Two prominent methods for the synthesis of the atorvastatin chiral side chain intermediate are the Paal-Knorr condensation and various chemoenzymatic approaches.

The Paal-Knorr synthesis is a classical method for constructing the pyrrole ring of atorvastatin. This convergent synthesis involves the reaction of a 1,4-diketone with a primary amine to form the pyrrole core.[1][2] The key chiral amine intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is prepared separately and then condensed with the diketone precursor.[3]

Chemoenzymatic methods offer an alternative, often more stereoselective, route to the chiral side chain. These methods utilize enzymes such as aldolases (e.g., 2-deoxyribose-5-phosphate aldolase, DERA) to catalyze key bond-forming reactions, establishing the required stereocenters with high fidelity.[4][5]

Quantitative Data on Atorvastatin Intermediate Synthesis

The following table summarizes quantitative data for different synthetic approaches to key atorvastatin intermediates.

| Intermediate Synthesis Step | Catalyst/Enzyme | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity/ee/de | Reference(s) |

| Paal-Knorr Condensation | Pivalic Acid | Toluene, n-Heptane, THF | Reflux | Not Specified | High | Not Specified | [3] |

| Paal-Knorr Condensation | Pivalic Acid, Triethylamine | THF, MTBE | Reflux | Not Specified | High | High | [6] |

| Paal-Knorr Condensation | Pivalic Acid, Sodium Hydroxide | Toluene | Reflux | Not Specified | High | High | [7] |

| DERA-catalyzed Aldol Reaction | DERA | Water | Not Specified | 3 | >90 (product concentration 124 g/L) | >99.9% ee, 96.6% de | [4][8] |

| Enzymatic Reduction | Lactobacillus brevis ADH | Not Specified | Not Specified | Not Specified | Not Specified | >99.5% ee | [9] |

Experimental Protocols

1.3.1. Paal-Knorr Synthesis of Protected Atorvastatin Acetonide tert-butyl Ester [3]

-

To a solution of the 1,4-diketone intermediate (1 equivalent) in a mixture of toluene, heptane, and tetrahydrofuran (THF), add the amine intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1-1.2 equivalents).

-

Add a catalytic amount of pivalic acid to the mixture.

-

Heat the reaction mixture to reflux with azeotropic removal of water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and wash with an aqueous basic solution (e.g., sodium bicarbonate) followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

1.3.2. Chemoenzymatic Synthesis of a Statin Side-Chain Precursor using DERA [4]

-

Prepare an aqueous solution of the starting materials, chloroacetaldehyde and acetaldehyde.

-

In a separate vessel, dissolve the DERA enzyme in a suitable buffer.

-

Feed the substrate solution into the enzyme solution at a controlled rate.

-

Maintain the pH and temperature of the reaction mixture at optimal conditions for the enzyme.

-

Monitor the reaction for the formation of the desired lactol intermediate.

-

Upon completion, quench the reaction and extract the product.

-

The resulting intermediate can be further processed chemically to yield the desired statin side chain.

Visualization of Synthetic Pathways

Caption: Synthetic routes to the key chiral intermediate of Atorvastatin.

Key Intermediates for Sildenafil: Constructing the Pyrazolopyrimidinone Core

Sildenafil, the active ingredient in Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5). Its synthesis involves the construction of a pyrazolopyrimidinone heterocyclic system. Key intermediates in this process include 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide and 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

Synthetic Pathways and Methodologies

The commercial synthesis of sildenafil is a convergent process. One key fragment, the substituted pyrazole, is prepared and then coupled with a derivatized benzoic acid moiety to form the core structure.

The synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide typically starts from ethyl 2-propyl-3-oxobutanoate, which undergoes cyclization with hydrazine, followed by N-methylation, nitration, and subsequent reduction of the nitro group to an amine.[10][11]

The second key intermediate, a sulfonyl chloride derivative of 2-ethoxybenzoic acid, is prepared and then coupled with the aminopyrazole. The final cyclization step yields the pyrazolopyrimidinone ring of sildenafil.[12]

Quantitative Data on Sildenafil Intermediate Synthesis

The following table presents quantitative data for key steps in the synthesis of sildenafil intermediates.

| Intermediate Synthesis Step | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference(s) |

| Nitration of Pyrazole Carboxamide | Fuming Nitric Acid, Sulfuric Acid | Dichloromethane | <15 | Not Specified | 91-95 | 95.6-96.8% | [13] |

| Reduction of Nitro Pyrazole | Zinc, Ammonium Formate | [bmim][BF4] | Room Temp | Not Specified | 89 | 95.1% | [13] |

| Amination of Bromo Pyrazole | Ammonia, Pyridine | Ethanol | 80 | Not Specified | 87.6 | Not Specified | [14] |

| Cyclization to Sildenafil | Potassium t-Butoxide | t-Butanol | Not Specified | Not Specified | up to 95 | High | [12] |

Experimental Protocols

2.3.1. Synthesis of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide [13]

-

Add 1-methyl-3-n-propylpyrazole-5-carboxamide to dichloromethane and cool the mixture to below 15°C.

-

Add fuming nitric acid dropwise, maintaining the temperature below 15°C.

-

After stirring, add concentrated sulfuric acid dropwise, keeping the temperature below 15°C.

-

Allow the reaction to stir at 20-25°C and monitor by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water, stir, and separate the organic phase.

-

Wash the organic phase with water, dry, filter, and concentrate to obtain the product.

2.3.2. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide [13]

-

Mix 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, zinc particles, and ammonium formate in the ionic liquid [bmim][BF4] and water.

-

Stir the mixture rapidly at room temperature and monitor by TLC.

-

Upon completion, extract the product with diethyl ether.

-

Combine the ether phases and concentrate to dryness to yield the aminopyrazole intermediate.

Visualization of Synthetic Pathways

Caption: Synthetic pathway to the core structure of Sildenafil.

Key Intermediates for Oseltamivir: Navigating Stereochemistry from Shikimic Acid

Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza. Its synthesis is a significant challenge due to the presence of multiple stereocenters. The commercial synthesis traditionally starts from naturally occurring (-)-shikimic acid . A key transformation in this pathway is the introduction of an amino group via an aziridine intermediate .

Synthetic Pathways and Methodologies

The synthesis of oseltamivir from shikimic acid involves a multi-step sequence to elaborate the cyclohexene ring with the correct stereochemistry and functional groups.[15] Key steps include:

-

Esterification and protection of the hydroxyl groups of shikimic acid.

-

Mesylation to create a good leaving group.

-

Nucleophilic substitution with azide , which is later reduced to an amine.

-

Formation and regioselective opening of an aziridine ring to install the second amino group and the pentyloxy side chain.[16]

Due to the reliance on shikimic acid, which can have an unstable supply, alternative synthetic routes have been developed, some of which are "azide-free" to improve safety.[17]

Quantitative Data on Oseltamivir Intermediate Synthesis

The following table summarizes yields for various synthetic routes to oseltamivir.

| Starting Material | Key Intermediate(s) | Number of Steps | Overall Yield (%) | Use of Azide | Reference(s) |

| (-)-Shikimic Acid | Azide and Aziridine Intermediates | ~8-12 | 17-55 | Yes | [15][18][19] |

| Diethyl D-Tartrate | Nitro and Aza-Henry Adducts | 11 | High step yields | No | [17] |

| Commercially available lactone | Aziridine Intermediate | 8 | ~30 | No | [20] |

| Pyridine | Bicyclic Lactone | Not Specified | 22 | No | [21] |

Experimental Protocols

3.3.1. Aziridination of an Azido Alcohol Intermediate [16]

-

Treat the azido alcohol intermediate with triphenylphosphine (PPh3) in refluxing toluene.

-

Follow the reaction by TLC for the consumption of the starting material.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

The resulting crude aziridine is then acylated without further purification.

-

Dissolve the crude aziridine in a suitable solvent with a base (e.g., triethylamine) and add the acylating agent.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions and purify the acylated aziridine by chromatography.

3.3.2. Regioselective Ring Opening of the Aziridine [16]

-

Dissolve the acylated aziridine intermediate in 3-pentanol.

-

Add a Lewis acid, such as BF3·OEt2, to catalyze the ring opening.

-

Stir the reaction at the appropriate temperature and monitor its progress.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

The resulting product, containing the pentyloxy side chain, is then carried on to the final steps of the oseltamivir synthesis.

Visualization of Synthetic Pathways

Caption: Key transformations in the synthesis of Oseltamivir from shikimic acid.

References

- 1. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. benchchem.com [benchchem.com]

- 4. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 7. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sildenafil - Wikipedia [en.wikipedia.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 13. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]

- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 16. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-4-methylpyrimidine hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Hydroxy-4-methylpyrimidine hydrochloride, a versatile building block in the design and synthesis of a wide range of biologically active molecules. The protocols detailed below are based on established synthetic transformations and offer a starting point for the development of novel compounds for pharmaceutical and agrochemical research.

Introduction

This compound (CAS No: 5348-51-6) is a pyrimidine derivative that serves as a key intermediate in organic synthesis.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral, anticancer, antibacterial, and anti-inflammatory drugs.[3][4][5] The presence of a hydroxyl group and a methyl group on the pyrimidine ring of this reagent allows for a variety of chemical modifications, making it a valuable synthon for creating diverse molecular architectures. Its hydrochloride salt form often improves stability and handling properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClN₂O | [6] |

| Molecular Weight | 146.57 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 243 °C (decomposes) | [6] |

| Solubility | Soluble in water | [2] |

Applications in Organic Synthesis

This compound is a versatile reagent that can participate in a variety of organic reactions, primarily through transformations involving the hydroxyl group and the pyrimidine ring itself. Key applications include its use in condensation reactions, N- and O-alkylation, and as a component in multicomponent reactions for the synthesis of complex heterocyclic systems.

Condensation Reactions for the Synthesis of Fused Pyrimidines

The pyrimidine ring of 2-Hydroxy-4-methylpyrimidine can be annulated with other rings to form fused heterocyclic systems, which are of significant interest in drug discovery. A general representation of this is the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds known for their diverse biological activities.

Experimental Protocol: Synthesis of a 2,4-Disubstituted-pyrimido[4,5-d]pyrimidine Derivative

This protocol is a representative example of a condensation reaction to form a fused pyrimidine system.

Reaction Scheme:

Caption: General scheme for the synthesis of a pyrimido[4,5-d]pyrimidine.

Materials:

-

This compound

-

N,N-Dimethylformamide diethyl acetal (DMF-DEA)

-

Amine (e.g., aniline)

-

Dowtherm A

Procedure:

-

A mixture of 2-Hydroxy-4-methylpyrimidine (1.0 eq) and N,N-dimethylformamide diethyl acetal (1.2 eq) is heated at 110-120°C for 2 hours.

-

The reaction mixture is cooled, and the excess DMF-DEA is removed under reduced pressure.

-

The resulting intermediate is then mixed with an amine (e.g., aniline, 1.1 eq) in a high-boiling solvent such as Dowtherm A.

-

The mixture is heated at reflux (approximately 250°C) for 15-30 minutes.

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., benzene) and the precipitated product is collected by filtration.

-

The crude product is washed with the same solvent and then with ethanol and dried to afford the desired pyrimido[4,5-d]pyrimidine derivative.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 2,4-Disubstituted-pyrimido[4,5-d]pyrimidine | 2-Hydroxy-4-methylpyrimidine | DMF-DEA, Aniline | Dowtherm A | 2.5-3 h | Varies |

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

N- and O-Alkylation Reactions

The presence of both a nitrogen and an oxygen atom in the tautomeric forms of 2-Hydroxy-4-methylpyrimidine allows for selective N- or O-alkylation, providing a route to a variety of substituted pyrimidine derivatives. The regioselectivity of the alkylation can often be controlled by the choice of base, solvent, and alkylating agent.

Experimental Protocol: N-Alkylation of 2-Hydroxypyrimidines

This protocol provides a general method for the N-alkylation of 2-hydroxypyrimidine derivatives.

Reaction Workflow:

Caption: Workflow for the N-alkylation of 2-hydroxypyrimidines.

Materials:

-

2-Hydroxy-4-methylpyrimidine

-

Alkyl halide (e.g., benzyl chloride, isobutyl bromide)

-

Tetraalkylammonium fluoride (e.g., tetrabutylammonium fluoride)

-

Solvent (e.g., THF, acetonitrile)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-Hydroxy-4-methylpyrimidine (1.0 eq) and the alkyl halide (1.0-1.2 eq) in a suitable solvent (e.g., THF or acetonitrile), add tetraalkylammonium fluoride (5.0 eq).

-

Stir the reaction mixture at room temperature or heat to reflux for several hours (typically 5 hours to overnight).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated pyrimidine.

Quantitative Data for N-Alkylation of 2-Hydroxypyrimidine:

| Alkyl Halide | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Benzyl chloride | Tetrabutylammonium fluoride | THF | Room temp, overnight | N-benzyl-2-pyridone | Not specified | [7] |

| Isobutyl bromide | Tetrabutylammonium fluoride | Acetonitrile | Reflux, 5 h | N-isobutyl-2-pyridone | Not specified | [7] |

Note: This is a general procedure and optimization may be required for 2-Hydroxy-4-methylpyrimidine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including condensation and alkylation reactions, makes it an important precursor for the synthesis of diverse, biologically active heterocyclic compounds. The protocols provided herein serve as a guide for researchers to explore the full synthetic potential of this important intermediate in the development of new chemical entities for pharmaceutical and other applications.

Safety Precautions:

Always handle this compound and all other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information before use.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Protocol for N-alkylation of 4-methylpyrimidin-2-ol

Introduction

4-methylpyrimidin-2-ol, which exists in tautomeric equilibrium with 4-methyl-2(1H)-pyrimidinone, is a crucial heterocyclic scaffold in medicinal chemistry. The N-alkylation of this nucleus is a key synthetic transformation for developing a diverse range of biologically active compounds. The introduction of alkyl groups at the nitrogen position can significantly alter the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. However, a significant challenge in the alkylation of 4-methylpyrimidin-2-ol is controlling regioselectivity, as the molecule possesses two nucleophilic centers: the ring nitrogen and the exocyclic oxygen, which can lead to mixtures of N-alkylated and O-alkylated products.[1][2]

This application note provides a detailed experimental protocol for the selective N-alkylation of 4-methylpyrimidin-2-ol, focusing on reaction conditions that favor the formation of the N-alkylated product.

Reaction Principle

The N-alkylation of 4-methylpyrimidin-2-ol occurs via its more stable tautomer, 4-methyl-2(1H)-pyrimidinone. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[3] A base is used to deprotonate the pyrimidinone nitrogen, generating a resonance-stabilized pyridonate anion. This anion then acts as an ambident nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).[1] The selectivity between N- and O-alkylation is influenced by factors such as the choice of base, solvent, and alkylating agent.[1][4] Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.[4][5]

Caption: General mechanism for the N-alkylation of 4-methylpyrimidin-2-one.

Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is suitable for reactive alkylating agents like benzyl bromide or methyl iodide.

Materials and Reagents:

-

4-methylpyrimidin-2-ol

-

Alkyl halide (e.g., benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, and condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-methylpyrimidin-2-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the starting material.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x volume of DMF).[3]

-

Combine the organic layers and wash with water, followed by brine to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.[5]

Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Halides

This protocol is effective for less reactive alkyl halides and when stronger basic conditions are required.

Materials and Reagents:

-

4-methylpyrimidin-2-ol

-

Alkyl halide (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

-

Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.

-

Add anhydrous THF or DMF to the flask. Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-methylpyrimidin-2-ol (1.0 eq) in a minimum amount of anhydrous THF/DMF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

-

Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (40-50 °C) may be required for sluggish reactions.[3]

-

Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[3]

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of pyrimidinone derivatives based on literature precedents. Yields are representative and may vary depending on the specific substrate and reaction scale.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Ethyl Bromoacetate | AS@HTC Catalyst | Acetonitrile | 80 | 12 | 80-90 | [5] |

| Propargyl Bromide | AS@HTC Catalyst | Acetonitrile | 80 | 12 | 80-90 | [5] |

| Iodoethane | NaH | THF/DMF | 25-50 | 12-24 | 50-60 | [6] |

| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 1 | 87-90 | [7] |

| Benzyl Bromide | K₂CO₃ | DMF | 80 | 4-8 | 85-95 | [4] |

| Methyl Iodide | NaH | THF | 25 | 4-12 | 90-98 | [3] |

AS@HTC: Ammonium sulfate coated Hydro-Thermal-Carbone[5]

Visualization of Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Novel Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of novel anti-cancer drug candidates. The featured compounds are quinoline-chalcone hybrids, a class of molecules that have demonstrated significant potential in cancer therapy through various mechanisms of action, including the inhibition of critical signaling pathways.

Introduction

The quest for more effective and targeted cancer therapies has led to the exploration of novel chemical scaffolds. Quinoline and chalcone moieties are well-established pharmacophores known for their diverse biological activities. The hybridization of these two scaffolds has emerged as a promising strategy in the design of new anti-cancer agents. These hybrid molecules have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines, often through the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2]

This document provides a detailed protocol for the synthesis of a specific quinoline-chalcone hybrid, compound 12e , which has shown excellent inhibitory potency against various cancer cell lines.[3] Additionally, a comprehensive protocol for the evaluation of its cytotoxic activity using the MTT assay is presented.

Data Presentation: Cytotoxicity of Synthesized Compounds

The following tables summarize the quantitative data for the anti-cancer activity of selected quinoline-chalcone hybrids and combretastatin A-4 analogues against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Quinoline-Chalcone Hybrid 12e [3]

| Compound | MGC-803 (Gastric Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |

| 12e | 1.38 µM | 5.34 µM | 5.21 µM |

Table 2: IC50 Values of Quinoline-Chalcone Hybrids 9i and 9j [4]

| Compound | A549 (Lung Cancer) | K-562 (Leukemia) |

| 9i | 3.91 µM | 1.91 µM |

| 9j | 5.29 µM | 2.67 µM |

Table 3: IC50 Values of cis-Restricted Triazole Analogues of Combretastatin A-4 [5]

| Compound | HT-29 (Colon Cancer) | A-549 (Lung Cancer) | HEK-293 (Non-tumor) |

| Analogue 1 | 0.012 µM | 0.015 µM | > 10 µM |

| Analogue 2 | 0.025 µM | 0.030 µM | > 10 µM |

Experimental Protocols

Protocol 1: Synthesis of Quinoline-Chalcone Hybrid (12e)

This protocol describes the synthesis of a specific quinoline-chalcone hybrid, identified as compound 12e in the cited literature.[3] The synthesis involves a Claisen-Schmidt condensation reaction.

Materials:

-

Substituted 2-acetylquinoline

-

Substituted benzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH)

-

Stirring apparatus

-

Round bottom flask

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round bottom flask, dissolve the substituted 2-acetylquinoline (1.0 eq) and the appropriately substituted benzaldehyde (1.2 eq) in ethanol.

-

Addition of Base: To the stirred solution, add an aqueous solution of potassium hydroxide (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Precipitation: Acidify the mixture with dilute HCl to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure quinoline-chalcone hybrid 12e .

-

Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8]

Materials:

-

Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Synthesized compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized compound in the culture medium. After 24 hours of incubation, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for another 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 10 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of anti-cancer compounds.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

Application Note: HPLC Analysis for Purity Determination of 2-Hydroxy-4-methylpyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylpyrimidine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this raw material is paramount for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.[1] This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC method.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (C18 column) and a polar mobile phase. The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

-

Chemicals and Reagents:

-

This compound reference standard and sample.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade).

-

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Solutions

-

Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

-

Diluent: Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

-

Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

-

Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary and filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard solution) |

Analysis Procedure

Inject the diluent (as a blank), followed by six replicate injections of the standard solution. After the system suitability criteria are met, inject the sample solution in duplicate.

Calculation of Purity

The purity of this compound is calculated based on the area percentage of the main peak in the sample chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis method.

Caption: Logical workflow for the HPLC purity analysis.

Conclusion

The described RP-HPLC method is suitable for the determination of the purity of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. Adherence to the system suitability criteria will ensure the generation of reliable and accurate results for quality control and research purposes.

References

LC-MS protocol for identifying 2-Hydroxy-4-methylpyrimidine hydrochloride

An LC-MS protocol for the identification of 2-Hydroxy-4-methylpyrimidine hydrochloride involves a systematic workflow from sample preparation to data analysis. Given that 2-Hydroxy-4-methylpyrimidine is a polar compound, two primary liquid chromatography approaches are presented here for consideration: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Electrospray ionization in positive mode is recommended for mass spectrometry, as nitrogen-containing heterocyclic compounds are readily protonated.

Analyte Information

This compound (CAS: 5348-51-6) is soluble in water and various organic solvents.[1][2] For the purpose of mass spectrometry, the analysis will focus on the free base, 2-Hydroxy-4-methylpyrimidine, following dissolution.

| Property | Value | Reference |

| Chemical Formula (HCl Salt) | C₅H₇ClN₂O | [1] |

| Molecular Weight (HCl Salt) | 146.57 g/mol | [1] |

| Chemical Formula (Free Base) | C₅H₆N₂O | |

| Molecular Weight (Free Base) | 110.11 g/mol | |

| Appearance | Yellow to orange powder | [1] |

| Solubility | Good solubility in water and various organic solvents. | [1] |

Experimental Protocols

Sample and Standard Preparation

A stock solution of this compound should be prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL. Working standards can then be prepared by serial dilution of the stock solution to the desired concentrations for calibration.

Liquid Chromatography Method Development

Due to the polar nature of the analyte, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable separation techniques.[3][4][5] The choice between them will depend on the sample matrix and potential interferences.

Method A: Reversed-Phase (RP) HPLC

This method is suitable for separating the analyte from less polar interferences.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds that show poor retention in reversed-phase chromatography.

| Parameter | Recommended Condition |

| Column | Amide, 2.1 x 100 mm, 1.7 µm particle size |

| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |

| Mobile Phase B | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |

| Gradient | 0% B for 2 minutes, then to 100% B over 8 minutes, hold for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Detection

A tandem mass spectrometer (MS/MS) is recommended for selective and sensitive detection using Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

MRM Transitions for 2-Hydroxy-4-methylpyrimidine

The expected precursor ion in positive ESI mode is the protonated molecule [M+H]⁺. The fragmentation of the pyrimidine ring can lead to several product ions. The following are proposed transitions for method development.

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 111.1 | 83.1 | 50 | 15 |

| 111.1 | 67.1 | 50 | 20 |

| 111.1 | 55.1 | 50 | 25 |

Data Presentation

The quantitative data for the analysis of this compound can be summarized in the following table. The values provided are hypothetical and should be replaced with experimental data.

| Parameter | Value |

| Retention Time (RP) | 3.5 min |

| Retention Time (HILIC) | 6.2 min |

| Precursor Ion (m/z) | 111.1 |

| Product Ion 1 (m/z) | 83.1 |

| Product Ion 2 (m/z) | 67.1 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity (r²) | >0.99 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

References

- 1. article.sapub.org [article.sapub.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes and Protocols for Novel Formazan Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of novel formazan derivatives, along with detailed protocols for their preparation and biological evaluation. Formazan derivatives are a versatile class of compounds known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] Their characteristic chromogenic properties also make them valuable in cell viability assays.[3][4]

I. Synthesis of Novel Formazan Derivatives

The general synthesis of formazan derivatives involves the coupling of an aryl diazonium salt with a hydrazone.[4] The following protocols provide a general procedure and a more specific example.

General Experimental Workflow for Formazan Synthesis

Caption: General workflow for the synthesis of formazan derivatives.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Formazan Derivatives

This protocol outlines the fundamental steps for synthesizing formazan derivatives.

Materials:

-

Substituted aromatic amine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Aldehyde (e.g., Benzaldehyde)

-

Phenylhydrazine

-

Pyridine

-

Ethanol

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

Dissolve 0.01 mol of the substituted aromatic amine in a mixture of 5 ml of concentrated HCl and 5 ml of water in a conical flask.

-

Cool the mixture in an ice bath to below 5°C.

-

Separately, dissolve 1.6 g of sodium nitrite in 7.5 ml of water and cool it to below 5°C.

-

Add the sodium nitrite solution dropwise to the amine mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.[5]

-

-

Preparation of the Hydrazone:

-

In a separate flask, add 0.01 mol of phenylhydrazine dropwise to a stirred mixture of 0.01 mol of benzaldehyde in dilute acetic acid.

-

Stir the reaction mixture for 1 hour at room temperature and then let it stand for 30 minutes.

-

Filter the precipitated yellow crystalline mass, which is the benzaldehyde phenylhydrazone, and dry it.[5]

-

-

Coupling Reaction:

-

Dissolve 0.01 mol of the prepared benzaldehyde phenylhydrazone in 20 ml of pyridine.

-

Add the previously prepared diazonium salt solution dropwise to the hydrazone solution while maintaining the temperature below 10°C and stirring continuously.[5]

-

Allow the reaction mixture to stand for approximately 4 hours.

-

Pour the mixture into 250 ml of ice-cold water with continuous stirring.

-

Filter the resulting dark-colored solid, wash it with cold water, then hot water, and finally with methanol.

-

Dry the purified formazan derivative in the air.[5]

-

II. Applications in Biological Screening

Formazan derivatives have shown promise in various biological applications. The following sections provide protocols for evaluating their antimicrobial and anticancer activities.

Antimicrobial Activity Screening

A common method to assess the antibacterial properties of newly synthesized compounds is the agar well diffusion method.

Protocol 2: Antibacterial Activity by Agar Well Diffusion Method

Materials:

-

Synthesized formazan derivatives

-

Dimethyl sulfoxide (DMSO)

-

Nutrient agar medium

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Standard antibiotic (e.g., Streptomycin)

-

Sterile petri dishes, cork borer, and micropipettes

Procedure:

-

Preparation of Media and Cultures:

-

Prepare nutrient agar and sterilize it by autoclaving.

-

Pour the sterile agar into petri dishes and allow it to solidify.

-

Prepare fresh bacterial cultures in nutrient broth.

-

-

Inoculation:

-

Seed the solidified agar plates with the bacterial cultures using the pour plate method.[5]

-

-

Application of Compounds:

-

Using a sterile cork borer, create wells in the agar.

-

Dissolve the synthesized formazan derivatives in DMSO to a known concentration (e.g., 250 µg/ml).[5]

-

Add a specific volume (e.g., 0.1 ml) of each formazan solution to separate wells.

-

Use DMSO as a negative control and a standard antibiotic solution (e.g., 250 µg/ml Streptomycin) as a positive control.[5]

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours.[5]

-

After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

-

Quantitative Data for Antibacterial Activity

The following table summarizes the antibacterial activity of a series of synthesized formazan derivatives (FM1-FM5) against Staphylococcus aureus and Vibrio cholerae.

| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. V. cholerae |

| FM1 | Moderate | Remarkable |

| FM2 | Moderate | Remarkable |

| FM3 | 13.0 | No Inhibition |

| FM4 | No Inhibition | Remarkable |

| FM5 | 13.2 | Remarkable |

| Streptomycin (Standard) | - | - |

| Data extracted from Mariappan et al. (2010).[5] |

Anticancer Activity and Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[6]

Logical Workflow of MTT Assay for Cytotoxicity

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized formazan derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

-

-

Treatment:

-

Prepare serial dilutions of the formazan derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the formazan derivatives.

-

Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).[6]

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Quantitative Data for Anticancer Activity

The following table presents the IC50 values for two novel formazan derivatives (F-1 and F-2) against the MCF-7 breast cancer cell line.

| Compound | IC50 (µg/mL) against MCF-7 |

| F-1 | 96.5 |

| F-2 | - |

| Doxorubicin (Standard) | - |

| Data extracted from Alqaraghuli et al. (2022) and other sources.[7][8] |

III. Potential Signaling Pathways and Mechanisms

While the exact mechanisms of action for many formazan derivatives are still under investigation, some have been proposed. For instance, the anticonvulsant effects of some formazans may be related to the regulation of GABA-mediated synaptic inhibition.[5]

Hypothesized Anticonvulsant Mechanism

Caption: Hypothesized modulation of GABAergic pathways by formazan derivatives.

IV. Conclusion

Novel formazan derivatives represent a promising area of research for the development of new therapeutic agents. The protocols outlined above provide a foundation for their synthesis and biological evaluation. Further research into their structure-activity relationships and mechanisms of action will be crucial for advancing these compounds in drug discovery pipelines.

References